

Synthesis of 5-Ethyl-2-nonanol via Alkylation of a Nonanol Precursor

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Compound of Interest

Compound Name: *5-Ethyl-2-nonanol*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of **5-Ethyl-2-nonanol**, a branched alcohol with applications as a chemical intermediate in the pharmaceutical and fragrance industries.^[1] While direct alkylation of 2-nonanol is a feasible approach, this protocol details a more robust and higher-yielding synthesis via the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.^{[2][3][4]} The outlined procedure involves the reaction of heptanal with ethylmagnesium bromide, followed by an acidic workup to yield the target secondary alcohol. This method offers a reliable and scalable route to **5-Ethyl-2-nonanol**.

Introduction

5-Ethyl-2-nonanol is a secondary alcohol with the molecular formula $C_{11}H_{24}O$.^{[1][5]} Its structure, featuring an ethyl branch on a nonane chain, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis. Traditional methods for its synthesis include the direct alkylation of 2-nonanol with an ethyl halide in the presence of a strong base, which typically results in moderate yields of 45-55%.^[1] To provide a more efficient synthetic route, this protocol focuses on the Grignard reaction, which is known for its versatility and effectiveness in creating new carbon-carbon bonds to form alcohols.^{[2][3][4]}

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **5-Ethyl-2-nonanol** and its characterization.

Parameter	Value	Reference
Reactants		
Heptanal	1.0 eq	N/A
Ethylmagnesium Bromide (3.0 M in diethyl ether)	1.2 eq	N/A
Reaction Conditions		
Reaction Temperature	0 °C to room temperature	N/A
Reaction Time	1 hour	N/A
Solvent	Anhydrous Diethyl Ether	N/A
Product Characteristics		
Product Name	5-Ethyl-2-nonanol	[5]
Molecular Formula	C ₁₁ H ₂₄ O	[1] [5]
Molecular Weight	172.31 g/mol	[1] [5]
Appearance	Colorless liquid	[1]
Boiling Point	223-225 °C	[1]
Expected Yield		
Theoretical Yield	(Calculated based on limiting reagent)	N/A
Expected Experimental Yield	70-85%	[1]
Spectroscopic Data		
¹ H NMR	Data available	[2]
¹³ C NMR	Data available	[2]
IR Spectrum	Data available	[2]

Experimental Protocol

This protocol describes the synthesis of **5-Ethyl-2-nonanol** via the Grignard reaction of heptanal with ethylmagnesium bromide.

Materials:

- Heptanal ($C_7H_{14}O$)
- Ethylmagnesium bromide (C_2H_5MgBr), 3.0 M solution in diethyl ether
- Anhydrous diethyl ether ($(C_2H_5)_2O$)
- Saturated aqueous ammonium chloride solution (NH_4Cl)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and distillation

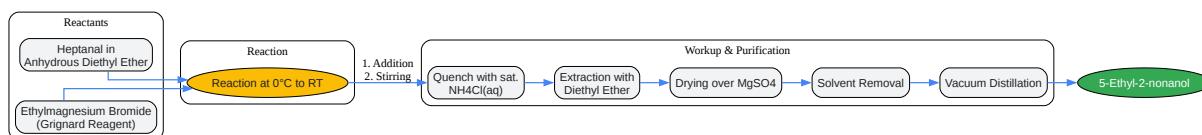
Procedure:

- Reaction Setup:
 - Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar and an addition funnel.
 - Add heptanal (1.0 eq) to the flask and dissolve it in 50 mL of anhydrous diethyl ether.
 - Cool the flask to 0 °C using an ice bath.

- Grignard Reagent Addition:
 - Charge the addition funnel with ethylmagnesium bromide solution (1.2 eq, 3.0 M in diethyl ether).
 - Add the Grignard reagent dropwise to the stirred solution of heptanal over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Continue stirring for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
- Quenching:
 - Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while stirring. Continue to stir until the two layers are distinct.
- Extraction:
 - Transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Extract the aqueous layer twice with 30 mL portions of diethyl ether.
 - Combine all organic layers.
- Drying and Solvent Removal:
 - Dry the combined organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent.
 - Remove the diethyl ether using a rotary evaporator to obtain the crude product.

- Purification:
 - Purify the crude **5-Ethyl-2-nonanol** by vacuum distillation to obtain the final product as a colorless liquid.

Visualization



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Caption: Workflow for the synthesis of **5-Ethyl-2-nonanol**.

Conclusion

The described Grignard reaction protocol provides an efficient and reliable method for the synthesis of **5-Ethyl-2-nonanol**. This approach offers significant advantages over direct alkylation in terms of yield and scalability, making it a preferred method for researchers in organic synthesis and drug development. The detailed procedure and data provided in this application note serve as a comprehensive guide for the successful synthesis and characterization of this valuable chemical intermediate.

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